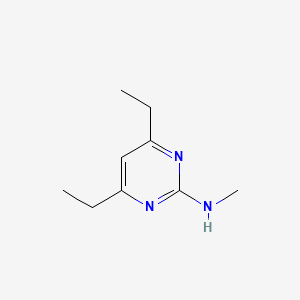

4,6-diethyl-N-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4,6-diethyl-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-4-7-6-8(5-2)12-9(10-3)11-7/h6H,4-5H2,1-3H3,(H,10,11,12) |

InChI Key |

OQGGYRVWXMCIAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)NC)CC |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 4,6 Diethyl N Methylpyrimidin 2 Amine

Mechanistic Elucidation of Pyrimidine (B1678525) Ring Formation

The principal synthesis of 2-aminopyrimidines, including 4,6-diethyl-N-methylpyrimidin-2-amine, is typically achieved through the condensation of a β-dicarbonyl compound with a guanidine (B92328) derivative. wikipedia.org This classic method, often referred to as the Pinner pyrimidine synthesis, involves the reaction of 3,5-heptanedione (B1630319) (diethylacetylacetone) with N-methylguanidine. slideshare.net

The mechanism proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of N-methylguanidine on one of the carbonyl carbons of 3,5-heptanedione. This forms a tetrahedral intermediate.

Dehydration: The intermediate readily loses a molecule of water to form a condensation product, an enamine or a related imine species.

Intramolecular Cyclization: The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step leads to the formation of a six-membered dihydropyrimidine (B8664642) ring.

Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate, resulting in the formation of the stable, aromatic pyrimidine ring of this compound.

This sequence of condensation and cyclization reactions is a robust and widely applied method for constructing the pyrimidine scaffold from acyclic precursors. wikipedia.org

Reactivity of the Pyrimidin-2-amine Moiety

The reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution: Compared to pyridine, the pyrimidine ring is significantly deactivated towards electrophilic attack. wikipedia.org When such reactions do occur, substitution is directed to the C-5 position, which is the most electron-rich carbon on the ring. The presence of the electron-donating diethyl groups at C-4 and C-6 and the N-methylamino group at C-2 slightly mitigates this deactivation but does not fundamentally alter the ring's low reactivity towards electrophiles. Reactions like nitration and halogenation, if they proceed, are expected to yield the 5-substituted derivative. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. nih.gov While the target molecule itself does not have a leaving group, its precursors (e.g., a 2-chloro derivative) would be highly reactive towards nucleophiles like methylamine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups activates the ring for SNAr reactions, while the diethyl and N-methylamino groups in the target molecule would be deactivating for this pathway. pressbooks.publibretexts.org

Table 1: Predicted Reactivity for Aromatic Substitution

| Reaction Type | Reactivity of Pyrimidine Ring | Preferred Position of Attack | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | Low | C-5 | Ring nitrogens are strongly deactivating. wikipedia.org |

The exocyclic N-methyl amine group exhibits reactivity typical of a secondary amine, albeit influenced by its attachment to the electron-deficient pyrimidine ring. It can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Further alkylation is possible but may be challenging due to the electronic effects of the pyrimidine ring.

Research on related pyrimidine structures has shown that modifications to the 2-amino group, such as methylation, can significantly alter the molecule's biological properties, highlighting the synthetic accessibility and importance of this functional group. rsc.org

The Dimroth rearrangement is a characteristic and pivotal reaction for 1-alkyl-2-iminopyrimidines, which are tautomeric isomers and common precursors to N-alkyl-pyrimidin-2-amines. wikipedia.orgnih.gov The formation of this compound from the reaction of 3,5-heptanedione and N-methylguanidine likely proceeds through a 4,6-diethyl-1,2-dihydro-2-imino-1-methylpyrimidine intermediate. This imino species readily undergoes the Dimroth rearrangement to yield the more thermodynamically stable 2-(methylamino) product.

The accepted mechanism for the Dimroth rearrangement in aqueous, often alkaline, conditions is as follows: wikipedia.orgrsc.org

Nucleophilic Addition: A water or hydroxide (B78521) molecule adds to the C-2 position of the protonated iminopyrimidine.

Ring Opening: This is followed by the cleavage of the N1-C2 bond, leading to the formation of an open-chain intermediate.

Rotation and Ring Closure: After rotation around the newly formed single bonds, the terminal amino group attacks the carbon atom of the formyl or related group, leading to re-cyclization.

Dehydration: Elimination of a water molecule yields the rearranged, and more stable, 2-(methylamino)pyrimidine. nih.gov

This rearrangement ensures that the final product is the N-substituted amine rather than the N-substituted imine. nih.gov

Kinetic Investigations and Reaction Rate Determinants

While specific kinetic data for this compound is not extensively documented, studies on analogous systems provide insight into the factors that determine reaction rates.

For Pyrimidine Ring Formation: The rate of condensation and cyclization is influenced by factors such as pH, temperature, and the nature of the reactants. The reaction is typically catalyzed by either acid or base. Substituents on the β-dicarbonyl component can affect the rate; for instance, increased steric hindrance from bulky groups may slow the reaction. organic-chemistry.org

For the Dimroth Rearrangement: The rate of this rearrangement is highly dependent on the reaction conditions and the substitution pattern on the pyrimidine ring.

pH: The reaction is often facilitated by alkaline conditions, which promote the initial nucleophilic attack. rsc.org

Substituents: The electronic and steric nature of substituents can have a profound effect. Studies on related 1,4-dimethylpyrimidines have shown that a methyl group at the C-4 position can cause the rearrangement to proceed exceptionally slowly. rsc.org This suggests that the C-4 and C-6 diethyl groups in the target molecule would significantly influence the kinetics of the rearrangement of its imino precursor.

Table 2: Factors Influencing Reaction Rates

| Reaction | Key Determinants | Effect on Rate |

|---|---|---|

| Pyrimidine Synthesis | pH, Temperature, Steric Hindrance | Catalyzed by acid/base; bulky groups can decrease the rate. organic-chemistry.org |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient species like intermediates and the understanding of transition states.

Pyrimidine Ring Formation: The mechanism involves several proposed intermediates, including a tetrahedral intermediate following the initial nucleophilic attack and a dihydropyrimidine species prior to the final aromatization step. In related biosynthetic pathways, oxocarbonium-like transition states have been suggested, which may have parallels in the chemical synthesis. umich.edu

Nucleophilic Aromatic Substitution: The key intermediate in SNAr reactions is the Meisenheimer complex . This is a resonance-stabilized, negatively charged σ-complex that can sometimes be isolated and characterized, providing strong evidence for the two-step mechanism. pressbooks.pub

Dimroth Rearrangement: A crucial piece of evidence for the proposed mechanism of the Dimroth rearrangement is the isolation of the acyclic intermediate . For a related compound, 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine, the open-chain intermediate, N-(2-cyano-2-formylvinyl)-N′-methylguanidine, has been successfully isolated under mild alkaline conditions at room temperature, providing direct proof of the ring-opening/ring-closure pathway. rsc.org

The characterization of these intermediates is typically achieved using spectroscopic methods such as NMR and mass spectrometry, providing a molecular-level snapshot of the reaction pathway.

Table 3: Key Intermediates and Transition States

| Reaction Pathway | Intermediate/Transition State | Description | Evidence |

|---|---|---|---|

| Pyrimidine Ring Formation | Tetrahedral Intermediate | Formed from nucleophilic attack on a carbonyl. | Inferred from general carbonyl chemistry. |

| Dihydropyrimidine | Cyclic, non-aromatic precursor. | Mechanistic proposal. | |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Resonance-stabilized anionic σ-complex. | Isolated and characterized in analogous systems. pressbooks.pub |

Advanced Spectroscopic Characterization and Structural Analysis of 4,6 Diethyl N Methylpyrimidin 2 Amine

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Conformational Insights

For pyrimidine (B1678525) derivatives, characteristic vibrational bands can be assigned to specific motions of the ring and its substituents. The FTIR and Raman spectra of substituted pyrimidines are expected to exhibit distinct regions corresponding to stretching and bending vibrations.

Key expected vibrational modes for 4,6-diethyl-N-methylpyrimidin-2-amine would include:

C-H Stretching: Vibrations from the methyl and ethyl groups, typically observed in the 2850-3000 cm⁻¹ region.

N-H Stretching: While this specific molecule has an N-methyl group, related primary and secondary aminopyrimidines show N-H stretching bands. The absence of a strong band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the exocyclic amine.

C=N and C=C Stretching: The pyrimidine ring vibrations are complex and coupled, usually appearing in the 1400-1650 cm⁻¹ region. These bands are sensitive to substitution patterns on the ring.

Ring Breathing Modes: A characteristic, often strong, Raman band corresponding to the symmetric expansion and contraction of the pyrimidine ring.

C-N Stretching: Vibrations associated with the exocyclic C-N bond and the ring C-N bonds.

CH₂ and CH₃ Bending: Scissoring, wagging, and twisting motions of the ethyl and methyl groups, found in the fingerprint region (below 1500 cm⁻¹).

Analysis of these spectral features, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of fundamental vibrational modes. Factors such as hydrogen bonding can induce shifts in vibrational frequencies, particularly for modes involving the pyrimidine ring nitrogens. While specific experimental spectra for this compound are not widely published, the analysis of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) provides a solid framework for interpreting its expected vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C chemical shifts, coupling constants, and multidimensional correlations, a complete picture of the molecular framework can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide direct information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton:

Pyrimidine Ring Proton (H5): A singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. For related pyrimidines, this proton appears around 6.0-7.0 ppm.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the exocyclic nitrogen.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The methylene protons would be deshielded (shifted downfield) compared to the methyl protons due to their proximity to the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton:

Pyrimidine Ring Carbons: Three distinct signals are expected. The carbons at positions 2, 4, and 6, being directly bonded to nitrogen atoms, would be significantly deshielded and appear at higher chemical shifts (typically >150 ppm). The carbon at position 5 would appear at a lower chemical shift.

N-Methyl Carbon: A single peak for the methyl carbon attached to the nitrogen.

Ethyl Group Carbons: Two separate signals for the methylene and methyl carbons.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | - | ~161 |

| Pyrimidine C4/C6 | - | ~168 |

| Pyrimidine C5 | Singlet, ~6.5 | ~110 |

| N-CH₃ | Singlet, ~3.1 | ~28 |

| Ring-CH₂-CH₃ | Quartet, ~2.7 | ~32 |

| Ring-CH₂-CH₃ | Triplet, ~1.2 | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the H5 singlet to the C5 carbon, the N-methyl protons to the N-methyl carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the H5 proton to the C4 and C6 carbons of the ring, and from the methylene protons of the ethyl groups to the C4/C6 and C5 carbons, confirming the placement of the substituents on the pyrimidine ring.

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR studies can provide insights into conformational processes, such as restricted rotation around the exocyclic C2-N bond. Due to potential steric hindrance between the N-methyl group and the pyrimidine ring, rotation around this bond might be slow enough on the NMR timescale to be observed. This could lead to broadening of the signals for the N-methyl and ring substituents at certain temperatures. Variable-temperature NMR experiments could be employed to study this dynamic process and determine the energy barrier to rotation.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Supramolecular Architectures

For this compound, an X-ray crystal structure would confirm the planarity of the pyrimidine ring and reveal the specific orientations of the diethyl and N-methyl substituents relative to the ring. The analysis of pyrimidine derivatives often shows that the ring itself is planar or nearly planar.

Crystal Packing and Lattice Interactions

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the case of this compound, which lacks a traditional hydrogen bond donor (like an N-H group), the crystal packing would likely be dominated by weaker interactions:

C-H···N Interactions: Weak hydrogen bonds could form between the C-H bonds of the ethyl or methyl groups and the electron-rich nitrogen atoms of the pyrimidine rings of neighboring molecules.

π-π Stacking: The planar pyrimidine rings may stack on top of each other in an offset fashion to maximize attractive forces and minimize repulsion, a common feature in the crystal structures of aromatic heterocycles.

The combination of these interactions creates a unique three-dimensional supramolecular architecture, dictating the physical properties of the crystalline solid.

Analysis of Intra- and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and solid-state packing of this compound are dictated by a variety of non-covalent interactions. While specific crystallographic data for this compound are not publicly available, analysis of closely related structures, such as 2-amino-4,6-dimethylpyrimidine, provides significant insight into the probable interactions. nih.govnih.gov

Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be a dominant feature in the crystal lattice. In analogous compounds like 2-amino-4,6-dimethylpyrimidine, molecules are known to form hydrogen-bonded dimers. nih.gov These dimers are typically formed via a pair of N—H···N hydrogen bonds, where the amino group of one molecule acts as the hydrogen bond donor and a ring nitrogen atom of an adjacent, inversion-related molecule serves as the acceptor. This interaction creates a stable, cyclic R²₂(8) graph-set motif.

For this compound, the N-methyl group precludes it from having two N-H donors like its primary amine analog. The single secondary amine (N-H) group can still act as a hydrogen bond donor to one of the pyrimidine ring nitrogens on a neighboring molecule, leading to the formation of chains or simpler dimeric structures. The presence of bulky diethyl groups at positions 4 and 6 may introduce steric hindrance that influences the geometry of these hydrogen bonds.

Other Interactions: Van der Waals forces, particularly those involving the ethyl and methyl groups, will also play a crucial role in the molecule's solid-state assembly. C-H···π interactions, where the alkyl C-H groups interact with the electron cloud of the pyrimidine ring, may further stabilize the structure.

Table 1: Potential Non-Covalent Interactions in this compound Data inferred from analogous pyrimidine structures.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Potential Role in Structure |

| Intermolecular H-Bond | N-H (exocyclic amine) | N (pyrimidine ring) | 2.8 - 3.2 Å | Formation of dimers or chains |

| π-π Stacking | Pyrimidine Ring (Centroid) | Pyrimidine Ring (Centroid) | 3.4 - 3.8 Å | Crystal packing and stabilization |

| C-H···π | C-H (ethyl/methyl groups) | π-system (pyrimidine ring) | 2.5 - 2.9 Å (H to ring plane) | Further stabilization of packing |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₁₇N₃, corresponding to a monoisotopic mass of 167.1422 Da. Due to the presence of an odd number of nitrogen atoms, the molecular ion ([M]⁺˙) is expected to have an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule. whitman.edulibretexts.org

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the established fragmentation of substituted pyrimidines and aliphatic amines. sphinxsai.commiamioh.edu The molecular ion is expected to be reasonably intense. The primary fragmentation pathways are anticipated to involve α-cleavage relative to the amino group and the pyrimidine ring.

Proposed Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A prominent fragmentation pathway for compounds containing ethyl groups is the loss of a methyl radical via benzylic-type cleavage. This results in the formation of a stable, resonance-delocalized cation. For this compound, cleavage of a C-C bond in one of the ethyl groups would lead to a fragment ion at m/z 152.

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the bond between the pyrimidine ring and one of the ethyl groups would result in the loss of an ethyl radical. This would produce a significant ion at m/z 138.

Retro-Diels-Alder (RDA) Reaction: Pyrimidine rings can undergo a characteristic RDA fragmentation, though this is often more prevalent in more complex systems. This would involve the cleavage of the ring itself.

Cleavage associated with the Amino Group: α-cleavage adjacent to the exocyclic nitrogen atom can lead to the loss of a methyl radical from the N-methyl group, yielding a fragment at m/z 152.

The analysis of the mass spectrum of the closely related compound 2-amino-4,6-dimethylpyrimidine (M⁺˙ at m/z 123) shows a major fragment from the loss of a hydrogen atom and another from the loss of HCN, which are characteristic of the pyrimidine core. nist.gov Similar fragmentation of the pyrimidine ring itself can be expected for the title compound after initial losses from the alkyl substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |

| 167 | [C₉H₁₇N₃]⁺˙ | - | Molecular Ion [M]⁺˙ |

| 152 | [C₈H₁₄N₃]⁺ | •CH₃ | α-cleavage from an ethyl group or N-methyl group |

| 138 | [C₇H₁₀N₃]⁺ | •C₂H₅ | Loss of an ethyl radical from the pyrimidine ring |

| 124 | [C₆H₈N₃]⁺ | •CH₃, •C₂H₅ | Subsequent loss of a methyl radical after initial ethyl loss |

Theoretical and Computational Chemistry Studies of 4,6 Diethyl N Methylpyrimidin 2 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of compounds like 4,6-diethyl-N-methylpyrimidin-2-amine. These computational approaches provide detailed insights into the molecule's geometry, electronic structure, and reactivity.

DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, while computationally more intensive, can offer even higher accuracy. These calculations are typically performed with various basis sets, such as 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals.

Geometry Optimization and Conformational Landscapes

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

The presence of flexible ethyl and N-methyl groups suggests that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the different stable conformers and their relative energies. This involves systematically rotating the single bonds of the substituent groups to map out the conformational landscape and identify the global minimum energy structure as well as other low-energy conformers.

Optimized Geometrical Parameters (Hypothetical Data) This table presents hypothetical optimized geometrical parameters for this compound, as specific experimental or calculated data for this exact compound is not readily available in the provided search results. The values are based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N(amine) | 1.37 Å |

| N-C(methyl) | 1.46 Å | |

| C4-C(ethyl) | 1.52 Å | |

| C6-C(ethyl) | 1.52 Å | |

| Bond Angle | N1-C2-N3 | 117° |

| C4-C5-C6 | 118° |

Electronic Structure Analysis: HOMO-LUMO Gap, Ionization Potential, Electron Affinity

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, other important electronic properties can be calculated:

Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Calculated Electronic Properties (Hypothetical Data) This table contains hypothetical electronic property values for this compound based on general trends for similar compounds, as specific data is not available in the search results.

| Property | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Ionization Potential (IP) | 6.2 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group, indicating these are sites prone to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This information is critical for understanding intermolecular interactions and predicting reaction sites.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals.

Prediction of Spectroscopic Properties (Computational IR, NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be compared with experimental data for structure validation.

Computational IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching, and C-H bending.

Computational NMR Spectroscopy: The chemical shifts (δ) for 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Computational UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths (λmax). This analysis helps to understand the electronic transitions, often from HOMO to LUMO or other molecular orbitals.

Predicted Spectroscopic Data (Hypothetical Data) This table presents hypothetical predicted spectroscopic data for this compound, as specific computational results were not found.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | N-H stretch | ~3400 cm-1 |

| C=N stretch | ~1600 cm-1 | |

| 1H NMR | N-CH3 | ~3.0 ppm |

| Pyrimidine H | ~6.5 ppm | |

| 13C NMR | C2 | ~162 ppm |

| C4, C6 | ~168 ppm |

Computational Studies of Reaction Mechanisms and Transition State Characterization

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. The structure and energy of the transition state provide crucial information about the reaction barrier and the feasibility of a proposed mechanism. For instance, computational studies could elucidate the mechanism of electrophilic substitution on the pyrimidine ring or reactions involving the exocyclic amino group.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior (in non-biological contexts)

The choice of solvent is critical as it can significantly alter a compound's properties and behavior. nih.gov In a typical MD simulation setup, the solute (in this case, this compound) is placed in a periodic box filled with explicit solvent molecules, such as water, ethanol, or a non-polar solvent like hexane. The interactions between all atoms are calculated using a force field, and the system's evolution is tracked over time by solving Newton's equations of motion. researchgate.net

Expected Solvent Effects on this compound:

Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the primary interactions would likely involve hydrogen bonding between the solvent molecules and the nitrogen atoms of the pyrimidine ring, as well as the secondary amine group. The simulation would likely show a well-defined solvation shell around these polar groups. The dynamic behavior might reveal fluctuations in the orientation of the diethyl and methyl groups as they interact with the hydrogen bond network of the solvent.

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents would primarily interact through dipole-dipole interactions with the polar regions of this compound. While hydrogen bonding from the solvent is absent, the nitrogen atoms of the pyrimidine ring can still act as hydrogen bond acceptors. MD simulations could quantify the strength and lifetime of these interactions.

Non-Polar Solvents (e.g., Hexane, Toluene): In a non-polar environment, the dominant interactions would be van der Waals forces. The molecule might adopt a more compact conformation to minimize its exposed polar surface area. The dynamic behavior would be governed by the flexible diethyl chains and the rotation of the N-methyl group, with weaker and less specific interactions with the solvent molecules.

Illustrative Data from Hypothetical Simulations:

To illustrate the type of data that could be generated from MD simulations, the following hypothetical tables are presented. These tables are based on general principles of molecular simulations and are not derived from actual experimental or computational studies on this compound.

Table 1: Hypothetical Radial Distribution Function (g(r)) Peak Distances for Solvent Atoms around Pyrimidine Ring Nitrogens

| Solvent | Atom Pair | Peak Distance (Å) |

| Water | N(ring)...H-O(water) | 1.8 |

| Ethanol | N(ring)...H-O(ethanol) | 1.9 |

| Acetonitrile | N(ring)...C(methyl) | 3.5 |

| Hexane | N(ring)...C(hexane) | 4.2 |

This table illustrates how polar protic solvents are expected to form close hydrogen bonds, resulting in shorter peak distances in the radial distribution function, which describes the probability of finding an atom at a certain distance from another atom.

Table 2: Hypothetical Average Number of Hydrogen Bonds

| Solvent | Average H-Bonds (Solute-Solvent) |

| Water | 3.2 |

| Ethanol | 2.5 |

| Acetonitrile | 0.8 |

| Hexane | 0.1 |

This table quantifies the extent of hydrogen bonding, a key factor in the solvation of the molecule. The number of hydrogen bonds is expected to be highest in water and negligible in non-polar solvents.

Table 3: Hypothetical Solvent Accessible Surface Area (SASA) of Polar vs. Non-Polar Regions

| Solvent | Polar SASA (Ų) | Non-Polar SASA (Ų) |

| Water | 120 | 180 |

| Ethanol | 115 | 185 |

| Acetonitrile | 110 | 190 |

| Hexane | 95 | 205 |

This table shows how the molecule might alter its conformation to expose or shield its polar and non-polar regions depending on the solvent environment. In non-polar solvents, the polar surface area is expected to decrease as the molecule adopts a more compact conformation.

Potential Non Biological Applications in Advanced Chemical Systems

Role in Material Science

The unique electronic and structural characteristics of the aminopyrimidine core suggest that 4,6-diethyl-N-methylpyrimidin-2-amine could be a valuable component in the development of advanced materials, particularly in organic electronics and functional polymers.

Aminopyrimidine derivatives have been investigated for their utility in organic semiconductors. For instance, the self-assembly of 2-aminopyrimidines with silver(I) has led to the creation of novel organic electronic materials. The electronic and optical properties of these materials are significantly influenced by the solid-state arrangement of the organic constituents. Theoretical and experimental studies on such systems reveal that the formation of metal-organic frameworks can tune the electronic bandgap, a critical parameter in semiconductor performance. The presence of the pyrimidine (B1678525) ring and the amino group in this compound provides potential coordination sites for metal ions, suggesting its suitability for incorporation into similar conductive metal-organic frameworks (MOFs). The diethyl and methyl substituents could further influence the solubility and packing of the resulting materials, thereby affecting their electronic properties.

The photophysical properties of aminopyrimidine derivatives are also of interest. For example, 2-amino-4,6-diphenylnicotinonitriles have shown promise as fluorescent sensors. The fluorescence spectra of these compounds are sensitive to the solvent environment, indicating their potential for use in chemical sensing applications. It is plausible that this compound could exhibit interesting photophysical properties that could be harnessed in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Amine-functional polymers are a significant class of materials used in a wide array of applications, including coatings, adhesives, and biomedical devices. The reactivity of the amine group allows for further modification and cross-linking of the polymer chains. The incorporation of this compound as a monomer or a functional pendant group in a polymer backbone could impart specific properties to the resulting material. The pyrimidine ring could enhance the thermal stability and introduce specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the macroscopic properties of the polymer.

The table below summarizes the potential roles of this compound in material science, based on the functionalities of related compounds.

| Application Area | Potential Role of this compound | Relevant Properties of Aminopyrimidine Derivatives |

| Organic Electronics | Component of organic semiconductors and MOFs | Ability to form conductive metal-organic frameworks, tunable electronic bandgaps. |

| Active material in optoelectronic devices | Potential for fluorescence and use in OLEDs. | |

| Functional Polymers | Monomer or functional group in polymer chains | Amine group allows for polymerization and post-functionalization. |

| Enhancing polymer properties | Pyrimidine ring can improve thermal stability and mediate intermolecular interactions. |

Applications in Catalysis and Ligand Design

The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis.

The 2-aminopyrimidine (B69317) moiety is a well-established structural motif in ligands for transition metal complexes. These complexes have found applications in various catalytic processes. For example, palladium complexes bearing aminopyrimidine-based ligands have been successfully employed in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental transformations in organic synthesis. The electronic properties and steric bulk of the substituents on the pyrimidine ring can significantly influence the catalytic activity and selectivity of the metal center. The diethyl and N-methyl groups in this compound would offer specific steric and electronic profiles that could be advantageous in tuning the performance of a catalyst.

Furthermore, aminopyridinato ligands, which are deprotonated aminopyridines, have been used to create early transition metal complexes for applications in homogeneous catalysis, including olefin polymerization. The ability of the aminopyrimidine ligand to coordinate to a metal center through one or both of the ring nitrogens, as well as the amino group, provides versatility in the design of catalysts with specific geometries and reactivities. The coordination of this compound to a metal center could lead to the formation of novel catalysts with unique properties.

The potential applications of this compound in catalysis and ligand design are highlighted in the following table.

| Area | Potential Application | Rationale based on Aminopyrimidine Chemistry |

| Homogeneous Catalysis | Ligand for transition metal catalysts | Proven efficacy of aminopyrimidine ligands in cross-coupling reactions. |

| Tuning of catalytic activity and selectivity | Steric and electronic effects of diethyl and N-methyl groups. | |

| Coordination Chemistry | Formation of novel metal complexes | Multiple nitrogen donor sites for versatile coordination modes. |

| Polymerization Catalysis | Component of catalysts for olefin polymerization | Analogy to the utility of aminopyridinato ligands in early transition metal complexes. |

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it a promising building block for the construction of supramolecular architectures.

In the context of host-guest chemistry, a subfield of supramolecular chemistry, a "host" molecule with a cavity can encapsulate a "guest" molecule. While there is no specific research on this compound as a guest, its size, shape, and functional groups could allow it to be selectively bound by a suitably designed macrocyclic host, such as a cyclodextrin (B1172386) or a calixarene. Such host-guest complexation could be used to control the solubility, reactivity, or photophysical properties of the aminopyrimidine derivative.

The potential for integrating this compound into supramolecular architectures is summarized below.

| Supramolecular Concept | Potential Role of this compound | Basis for Potential |

| Self-Assembly | Building block for supramolecular polymers and networks | Capacity for directional hydrogen bonding through amino and pyrimidine nitrogens. |

| Control over solid-state packing | Influence of diethyl and methyl substituents on intermolecular interactions. | |

| Host-Guest Chemistry | Guest molecule for macrocyclic hosts | Potential for selective binding based on size, shape, and functional groups. |

| Modulation of physicochemical properties | Encapsulation can alter solubility, reactivity, and photophysical behavior. |

Future Research Directions and Perspectives

Development of Highly Selective and Stereocontrolled Synthetic Methods

The precise synthesis of pyrimidine (B1678525) derivatives is crucial for establishing clear structure-activity relationships (SAR). tandfonline.com Future research on 4,6-diethyl-N-methylpyrimidin-2-amine should prioritize the development of synthetic methods that offer high degrees of regioselectivity and stereocontrol.

Current synthetic strategies for pyrimidine rings often involve the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, ureas, or guanidines. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, and syntheses under the influence of ultrasound or microwave irradiation have also proven effective for creating diverse pyrimidine libraries. sciencescholar.usnih.gov However, for a specifically substituted molecule like this compound, future efforts could focus on late-stage functionalization.

A significant area for exploration is the direct C-H functionalization of the pyrimidine core. thieme-connect.comcolab.ws Transition-metal-catalyzed methods, particularly using palladium, could enable the selective introduction of various substituents at the C5 position of the pyrimidine ring, which is the only available site for such a reaction on this compound. thieme-connect.comcolab.ws This approach avoids the need for pre-functionalized starting materials and allows for the direct diversification of the core structure. Research into pyrimidine-based directing groups could further enhance the precision of these transformations, allowing for controlled functionalization even on more complex derivatives. nih.govacs.orgresearchgate.net

Advanced Computational Approaches for Predictive Chemical Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process by predicting molecular properties and interactions. nih.govnih.gov For this compound, advanced computational methods can guide the rational design of new analogues with enhanced biological activity or desired physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this regard. By developing 2D and 3D-QSAR models for a series of related pyrimidine derivatives, researchers can identify key structural features that correlate with a specific biological activity. nih.govthieme-connect.combenthamdirect.com These models can then be used to predict the potency of newly designed analogues of this compound before their synthesis, saving time and resources. nih.govnih.gov

Molecular docking simulations offer insights into how the compound might bind to a biological target, such as an enzyme or receptor. thieme-connect.combenthamdirect.com By simulating the interaction of this compound and its derivatives with the active site of a target protein, researchers can predict binding affinities and modes. mdpi.comnih.gov This information is critical for optimizing the molecule's structure to improve its inhibitory or agonistic effects.

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This provides a deeper understanding of its intrinsic chemical nature, which can inform both synthetic planning and the interpretation of biological data.

Exploration of Novel Reactivity and Chemical Transformations

Expanding the known chemical reactions of this compound is essential for creating novel derivatives and exploring new chemical space. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but quaternization of one of the ring nitrogens can significantly enhance its reactivity, enabling ring transformations even under mild conditions. wur.nl

Future research could investigate such ring transformation reactions where the pyrimidine core of this compound is converted into other heterocyclic systems, such as pyridines or pyrazoles. researchgate.netacs.orgacs.org These transformations can lead to the discovery of entirely new molecular scaffolds with unique biological profiles.

Another promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Techniques like the Suzuki-Miyaura coupling could be applied if a halo-substituent were introduced onto the pyrimidine ring, allowing for the formation of C-C bonds and the attachment of various aryl or heteroaryl groups. nih.gov The development of methods for direct C-H activation at the C5 position would be particularly valuable, providing a more atom-economical route to diversification. thieme-connect.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

For this compound, AI can be applied in several key areas:

Generative Chemistry: AI models can design novel molecules in silico by learning the underlying rules of chemical structures and their properties from large databases. abbvie.com These generative models could propose new derivatives of this compound that are optimized for specific properties like target affinity, solubility, or metabolic stability. nih.gov

Synthesis Planning: AI tools can predict viable synthetic routes for novel compounds. patsnap.com By analyzing the vast repository of known chemical reactions, these platforms can suggest step-by-step procedures to synthesize target derivatives, potentially identifying more efficient or novel pathways.

Property Prediction: Machine learning algorithms are highly effective at predicting a wide range of molecular properties, including biological activity, toxicity (ADMET properties), and physicochemical characteristics. nih.govnih.gov Applying these predictive models to virtual libraries based on the this compound scaffold can rapidly identify the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery pipeline. nih.govspringernature.com

The synergy between these advanced computational tools and experimental validation holds the key to unlocking the full potential of this compound and its future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.